2-bromo-1-(2,3-dihydro-1H-inden-2-yl)ethan-1-one
Overview
Description
2-bromo-1-(2,3-dihydro-1H-inden-2-yl)ethan-1-one is an organic compound with the molecular formula C11H11BrO It is a derivative of indanone, featuring a bromine atom attached to the indanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(2,3-dihydro-1H-inden-2-yl)ethan-1-one typically involves the bromination of 1-indanone. One common method is the reaction of 1-indanone with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the indanone ring .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require optimization of reaction conditions, such as temperature, solvent, and bromine concentration, to achieve high yields and purity. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-bromo-1-(2,3-dihydro-1H-inden-2-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the indanone ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions, typically in the presence of a catalyst like copper(I) iodide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used for the reduction of the carbonyl group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Major Products Formed
Substitution: Products include various substituted indanones, depending on the nucleophile used.
Reduction: The major product is 2-bromo-1-indanol.
Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2-bromo-1-(2,3-dihydro-1H-inden-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-1-(2,3-dihydro-1H-inden-2-yl)ethan-1-one involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or modification of proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-Indanone: The parent compound without the bromine atom.
2-Bromo-1-indanol: The reduced form of 2-bromo-1-(2,3-dihydro-1H-inden-2-yl)ethan-1-one.
2-Bromo-1-indanone: A closely related compound with a similar structure.
Uniqueness
Its ability to undergo various chemical reactions and its role as an intermediate in the synthesis of complex molecules make it a valuable compound in scientific research .
Properties
Molecular Formula |
C11H11BrO |
---|---|
Molecular Weight |
239.11 g/mol |
IUPAC Name |
2-bromo-1-(2,3-dihydro-1H-inden-2-yl)ethanone |
InChI |
InChI=1S/C11H11BrO/c12-7-11(13)10-5-8-3-1-2-4-9(8)6-10/h1-4,10H,5-7H2 |
InChI Key |
QETZSZNCWLMCSR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=CC=CC=C21)C(=O)CBr |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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